Engineering Macrolide Derivatives: A Technical Guide to 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4)
Engineering Macrolide Derivatives: A Technical Guide to 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4)
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the synthetic bottleneck of site-selective functionalization on complex, multi-functional macrolides. The synthesis of Temsirolimus (CCI-779), an FDA-approved mTOR kinase inhibitor for advanced renal cell carcinoma, perfectly exemplifies this challenge[1].
The core synthetic objective in Temsirolimus production is the esterification of rapamycin's C-42 secondary hydroxyl group with 2,2-bis(hydroxymethyl)propionic acid (DMPA). However, direct coupling is chemically unviable due to the competing nucleophilicity of DMPA's two primary hydroxyls. The elegant, industry-standard solution lies in the transient protection of these diols using phenylboronic acid, yielding the critical intermediate: 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) [2].
This technical whitepaper dissects the mechanistic rationale, physicochemical properties, and validated protocols for synthesizing and utilizing this specific boronate ester intermediate.
Physicochemical Profiling
Understanding the physical parameters of this intermediate is crucial for optimizing downstream solubility and reactivity during the esterification phase.
Table 1: Physicochemical Properties of CAS 839720-60-4
| Property | Value / Description |
| Chemical Name | 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid |
| CAS Number | 839720-60-4[3] |
| Molecular Formula | C11H13BO4[4] |
| Molecular Weight | ~220.03 g/mol |
| Structural Class | Cyclic Boronate Ester / Substituted Dioxaborinane |
| Primary Application | Precursor/Intermediate for Temsirolimus (CCI-779)[1] |
Mechanistic Rationale: The Causality of Boronate Protection
Why choose a phenylboronate ester over a standard acetonide (isopropylidene) protecting group for the 1,3-diol system? The causality is strictly dictated by the downstream deprotection constraints.
Rapamycin contains a highly sensitive conjugated triene system and a delicate macrocyclic lactone. Standard acetonide deprotection requires strongly acidic conditions (e.g., TFA or aqueous HCl) that risk isomerizing the triene or opening the lactone ring, leading to catastrophic yield loss.
Conversely, the 1,3,2-dioxaborinane ring formed by phenylboronic acid is highly stable under the mildly basic, anhydrous conditions of a Yamaguchi esterification. More importantly, its removal is completely orthogonal to the macrolide's sensitivities; the boronate ester can be cleaved under exceptionally mild conditions (such as diol exchange or dilute acid) that preserve the structural integrity of the rapamycin core[5].
Fig 1: Synthesis pathway of the boronate-protected intermediate.
Validated Protocol: Synthesis of the Boronate Intermediate
This protocol is designed as a self-validating system . The reaction is thermodynamically driven to completion by Le Chatelier's principle via the azeotropic removal of water. The physical cessation of water collection in the Dean-Stark apparatus provides a real-time, visual validation of quantitative conversion.
Step-by-Step Methodology
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Suspension Preparation: To a reaction vessel, add a suspension of 2,2-bis(hydroxymethyl)propionic acid (131 g, 0.98 mole) in 500 mL of anhydrous tetrahydrofuran (THF)[2].
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Reagent Addition: Slowly add a solution of phenylboronic acid (122 g, 1.0 mole) dissolved in 500 mL of THF to the suspension[2].
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Primary Reaction: Stir the mixture at 20°C for approximately 3 hours. During this phase, the suspension will gradually clarify as the cyclic boronate ester forms and dissolves in the THF[4].
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Azeotropic Distillation: Add 1.0 L of toluene to the reaction mixture. Equip the vessel with a Dean-Stark trap and heat to reflux. The byproduct water is removed via azeotropic distillation with toluene[2]. Self-Validation Check: The reaction is deemed complete when no further water droplets separate in the trap.
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Isolation: Filter the mixture to remove any unreacted trace particulates, then concentrate the filtrate to dryness under reduced pressure. Dry the resulting solid under high vacuum (≤10 mmHg) at room temperature for 20 hours to yield an off-white foam[2].
Table 2: Reaction Condition Optimization & Yields
| Solvent System | Temperature | Time | Reported Yield | Reference |
| Tetrahydrofuran (THF) | 20°C | 3 hours | 98% | [4] |
| Tetrahydrofuran (THF) | Unspecified | 3 hours | 94% | [4] |
Application Workflow: Temsirolimus Synthesis
With the primary hydroxyls safely masked, the free carboxylic acid of CAS 839720-60-4 can be selectively coupled to the C-42 hydroxyl of rapamycin. This is typically achieved via a modified Yamaguchi esterification using a mixed anhydride intermediate.
Fig 2: Workflow for Temsirolimus synthesis via intermediate esterification.
Step-by-Step Methodology (Coupling Phase)
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Mixed Anhydride Formation: Dissolve the boronate intermediate (CAS 839720-60-4) in methylene chloride. Add an organic base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)[5].
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Activation: Cool the system to -12 ± 2°C. Slowly add 2,4,6-trichlorobenzoyl chloride to form the highly reactive mixed anhydride. Maintain the temperature to prevent unwanted side reactions[2].
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Esterification: Introduce rapamycin to the activated mixture. The sterically hindered nature of the 2,4,6-trichlorophenyl group directs the nucleophilic attack of rapamycin's C-42 hydroxyl exclusively to the less hindered carbonyl of the propionic acid moiety.
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Deprotection: Once the protected ester is isolated, subject it to mild dilute acid conditions (0 to 5°C) or diol exchange to cleave the phenylboronate ring, liberating the two primary hydroxyls and yielding the final Active Pharmaceutical Ingredient (API), Temsirolimus[5].
References
- CAS 839720-60-4 | 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid - Alchem Pharmtech Alchem Pharmtech
- Cas 4767-03-7, 2,2-Bis(hydroxymethyl)propionic acid | Lookchem Lookchem
- WO2005100366A1 - Proline cci-779 and two-step enzymatic synthesis Google P
- Temsirolimus - New Drug Approvals New Drug Approvals
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. lookchem.com [lookchem.com]
- 5. WO2005100366A1 - Proline cci-779 (proline-rapamycin 42-ester with 2,2-bis (hydroxymethyl) propionic acid) and two-step enzymatic synthesis of proline cci-779 and cci-779 using microbial lipase - Google Patents [patents.google.com]
